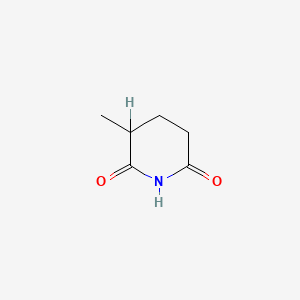

3-Methylpiperidine-2,6-dione

Description

Significance of the Piperidine-2,6-dione Scaffold in Medicinal Chemistry

The piperidine-2,6-dione, or glutarimide (B196013), scaffold is a fundamental structural component in a variety of pharmacologically active compounds. wikipedia.org This heterocyclic compound, featuring a six-membered piperidine (B6355638) ring with two ketone groups, provides a rigid framework that influences the biological interactions of molecules containing it. wikipedia.org Its derivatives are a subject of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.

The versatility of the piperidine-2,6-dione core allows for the synthesis of a wide range of derivatives with potential therapeutic applications. For example, it serves as a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to target and degrade specific proteins. researchgate.net Additionally, compounds incorporating this scaffold have been investigated for their potential as multireceptor atypical antipsychotics and for their activity against various cancer cell lines. researchgate.netnih.gov The structural modifications of the piperidine-2,6-dione ring can lead to compounds with high affinity for various biological targets, including enzymes and receptors, making it a valuable scaffold in modern drug discovery. nih.gov

Historical Context of Related Compounds and Their Therapeutic Relevance

The history of compounds related to 3-methylpiperidine-2,6-dione is most notably marked by the story of thalidomide (B1683933). First synthesized in the early 1950s by the Swiss pharmaceutical company CIBA and later introduced by the German company Chemie Grünenthal in 1957, thalidomide was initially marketed as a non-addictive sedative. jst.go.jpwjbphs.comnih.govnews-medical.net It was considered safe and became widely used, particularly for alleviating morning sickness in pregnant women. jst.go.jpnews-medical.net

However, by the early 1960s, a tragic link was established between thalidomide use during pregnancy and a significant increase in severe congenital malformations, leading to its withdrawal from the market in many countries. news-medical.netwikipedia.org This event became a pivotal moment in pharmaceutical history, prompting the development of more stringent drug testing and regulation worldwide. wikipedia.org

Despite its tragic past, thalidomide's therapeutic potential was rediscovered. In 1964, it was observed to be highly effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. jst.go.jpnih.gov This led to its re-evaluation and eventual approval for treating ENL and later, multiple myeloma. jst.go.jpnews-medical.net The renewed interest in thalidomide spurred the development of safer and more potent derivatives, known as immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide (B1683931). jst.go.jp These compounds, which share the glutarimide core structure, are now widely used in the treatment of various hematological cancers. wikipedia.orgjst.go.jp The story of thalidomide and its derivatives underscores the profound therapeutic relevance of the piperidine-2,6-dione scaffold and its continued importance in the development of new medicines. jst.go.jpwjbphs.com

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCRDQKHMMPWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952048 | |

| Record name | 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29553-51-3 | |

| Record name | 3-Methyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29553-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpiperidine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029553513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylpiperidine 2,6 Dione and Its Derivatives

Established Synthetic Routes to the Piperidine-2,6-dione Core

The construction of the fundamental piperidine-2,6-dione scaffold, also known as the glutarimide (B196013) ring, can be achieved through several established synthetic pathways. These methods often involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the synthesis of the piperidine-2,6-dione core, often starting from derivatives of glutamic acid or glutamine. In one such approach, N-acylated glutamic acid derivatives can undergo cyclization to form the six-membered glutarimide ring. This transformation is influenced by the nature of the N-acyl group and the reaction conditions employed.

A notable example involves the spontaneous intramolecular cyclization of glutamine residues located at the N-termini of peptides and proteins, leading to the formation of a pyroglutamic acid residue, which contains a five-membered lactam ring. nih.govacs.orgnih.gov While this leads to a pyrrolidinone, conceptually similar intramolecular reactions of suitably substituted glutamine or glutamic acid derivatives can yield the six-membered piperidine-2,6-dione. For instance, the cyclization of an N-substituted glutamic acid amide, where the amide nitrogen attacks the activated carboxylic acid at the gamma position, can lead to the formation of the glutarimide ring. The efficiency of this cyclization is dependent on the activating agent used for the carboxylic acid and the reaction conditions.

A specific application of this strategy is the synthesis of 3-amino-2,6-piperidinedione hydrochloride from L-Glutamine. This multi-step process involves the protection of the amino group, followed by a cyclization step facilitated by a coupling agent, and subsequent deprotection to yield the desired substituted piperidine-2,6-dione.

Reactions Involving Glutaric Anhydride (B1165640) Precursors

Glutaric anhydride and its substituted derivatives are versatile and widely used precursors for the synthesis of the piperidine-2,6-dione core. The reaction of glutaric anhydride with ammonia (B1221849) or primary amines is a direct and common method for the preparation of glutarimides. The reaction typically proceeds by the initial formation of a glutaramic acid intermediate, which upon heating, undergoes dehydration and cyclization to form the imide ring. wikipedia.org

A more sophisticated approach involves the reaction of glutaric anhydride with C,N-diarylformamidines. This one-step method allows for the synthesis of (Z)‐1‐(aryl(arylimino)methyl)piperidine‐2,6‐diones in good yields. researchgate.netbohrium.com The reaction is typically carried out in a suitable aprotic solvent like toluene, and optimization of the reagent ratios and reaction time is crucial for achieving high yields and purity of the N-substituted glutarimide derivatives. bohrium.com

Furthermore, substituted glutaric anhydrides can be employed to introduce substituents at the 3-position of the piperidine-2,6-dione ring. For instance, 3,3-disubstituted glutaric anhydrides, synthesized from the corresponding dicarboxylic acids, react with urea (B33335) upon heating to yield 3,3-disubstituted glutarimides. acs.org

| Precursor 1 | Precursor 2 | Product | Key Conditions | Yield |

| Glutaric anhydride | Aniline (B41778) derivative | N-Aryl-piperidine-2,6-dione | Toluene, reflux, followed by treatment with 1,1'-carbonyldiimidazole (B1668759) | Not specified |

| Glutaric anhydride | C,N-Diarylformamidine | (Z)‐1‐(Aryl(arylimino)methyl)piperidine‐2,6‐dione (B5365651) | Toluene, optimized reagent ratio and time | 46-88% researchgate.netbohrium.com |

| 3,3-Disubstituted glutaric anhydride | Urea | 3,3-Disubstituted glutarimide | Heating | Not specified acs.org |

Synthesis of Substituted 3-Methylpiperidine-2,6-dione Analogs

The synthesis of analogs of this compound often involves the introduction of substituents onto a pre-formed glutarimide ring or the use of appropriately substituted starting materials. These methods allow for the generation of a diverse library of compounds for various applications.

Palladium-Catalyzed Hydrogenation Methods

Palladium-catalyzed hydrogenation is a powerful and widely utilized method for the reduction of unsaturated bonds and the saturation of heterocyclic rings. This technique can be applied to the synthesis of substituted piperidines from their corresponding pyridine (B92270) precursors. asianpubs.orgnih.gov While a direct example of the palladium-catalyzed hydrogenation of a 3-methyl-2,6-pyridinedione to this compound is not extensively detailed in the reviewed literature, the general principle is well-established for a variety of substituted pyridines.

The hydrogenation of substituted pyridines to the corresponding piperidines is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netchemicalbook.com The reaction conditions, such as solvent, temperature, and hydrogen pressure, can significantly influence the efficiency and selectivity of the reduction. For instance, the hydrogenation of 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides has been achieved using a Pd/C catalyst in the presence of 1,2-dichloroethane (B1671644) under mild conditions. researchgate.net The presence of additives can sometimes be crucial to prevent catalyst poisoning by the nitrogen atom of the pyridine ring. chemicalbook.com

The stereochemical outcome of the hydrogenation can be influenced by the presence of existing stereocenters in the substrate or by the use of chiral catalysts or auxiliaries, allowing for the synthesis of enantioenriched piperidine (B6355638) derivatives. nih.gov

Thio-Michael Addition Reactions for Functionalized Derivatives

The Thio-Michael addition is a versatile conjugate addition reaction that allows for the formation of carbon-sulfur bonds. This reaction is particularly useful for the functionalization of α,β-unsaturated carbonyl compounds. In the context of this compound derivatives, the thio-Michael addition can be employed to introduce a variety of thiol-containing moieties.

A key substrate for this transformation is 3-methylidenepiperidine-2,6-dione, which can be prepared on a multigram scale. rscf.ru The Michael addition of various (hetero)aromatic thiols to this substrate proceeds in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like tetrahydrofuran (B95107) (THF). rscf.ru This reaction provides access to a range of 3-((arylthio)methyl)piperidine-2,6-diones in good to excellent yields. rscf.ru

The reaction conditions may need to be adjusted depending on the nucleophilicity of the thiol. For instance, with electron-deficient heterocyclic thiols, using pyridine as the reaction medium can lead to better yields of the desired adducts. rscf.ru The resulting sulfide (B99878) derivatives can be further functionalized, for example, by oxidation to the corresponding sulfones using reagents like Oxone®. rscf.ru

| Michael Acceptor | Thiol | Product | Catalyst/Base | Solvent | Yield |

| 3-Methylidenepiperidine-2,6-dione | Various thiophenols | 3-((Arylthio)methyl)piperidine-2,6-diones | DIPEA | THF | Good to excellent rscf.ru |

| 3-Methylidenepiperidine-2,6-dione | Electron-deficient heterocyclic thiols | 3-(((Heteroaryl)thio)methyl)piperidine-2,6-diones | - | Pyridine | Moderate rscf.ru |

N-Methylation Strategies for Glutarimide Analogs

The nitrogen atom of the glutarimide ring can be readily alkylated to introduce various substituents, including a methyl group. N-methylation can significantly alter the biological properties of the parent compound.

One effective method for the N-methylation of glutarimide analogs is the Mitsunobu reaction. rscf.ru This reaction allows for the alkylation of acidic NH groups under mild conditions. For example, N-methylated analogs of glutarimides have been synthesized via the N-methylation of 3-methylidene glutarimide using the Mitsunobu protocol. rscf.ru This involves the reaction of the glutarimide with an alcohol (in this case, methanol (B129727) for methylation) in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Another general approach for the N-alkylation of glutarimides involves the reaction of the parent glutarimide with an alkyl halide in the presence of a base. For instance, N-benzyl derivatives of 3-ethyl-3-methylglutarimide have been synthesized by reacting the glutarimide with benzyl (B1604629) bromide in the presence of potassium hydroxide (B78521) in an ethanol/water mixture. publish.csiro.au This method can be adapted for N-methylation by using a suitable methylating agent, such as methyl iodide.

| Substrate | Methylating Agent/Reagents | Product | Reaction Type |

| 3-Methylidene glutarimide | Methanol, PPh3, DEAD/DIAD | N-Methyl-3-methylidene glutarimide | Mitsunobu reaction rscf.ru |

| 3-Ethyl-3-methylglutarimide | Benzyl bromide, KOH | N-Benzyl-3-ethyl-3-methylglutarimide | N-Alkylation publish.csiro.au |

Amide Coupling Reactions Utilizing 3-Aminopiperidine-2,6-dione (B110489)

A key strategy for synthesizing derivatives of the piperidine-2,6-dione scaffold involves amide coupling reactions starting from 3-aminopiperidine-2,6-dione. This method is effective for creating a diverse library of dioxopiperidinamide derivatives. The reaction typically involves the functionalization of an amide bond between 3-aminopiperidine-2,6-dione hydrochloride and various carboxylic acids, such as cinnamic acids. researchgate.net

The coupling is facilitated by standard reagents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (B109758) (CH2Cl2). researchgate.net The process begins with the activation of the carboxylic acid by EDC.HCl and HOBt, followed by the addition of 3-aminopiperidine-2,6-dione. researchgate.net The reaction is generally stirred at room temperature overnight to ensure completion. researchgate.net This approach allows for the synthesis of various derivatives by modifying the starting carboxylic acid, including those with electron-donating or withdrawing groups. researchgate.net The stereochemistry of the chiral center in the 3-aminopiperidine-2,6-dione can be retained under these reaction conditions. google.com

Table 1: Synthesis of Dioxopiperidinamide Derivatives via Amide Coupling researchgate.net

| Starting Material 1 | Starting Material 2 | Coupling Reagents | Solvent | Conditions | Product Class |

|---|---|---|---|---|---|

| 3-Aminopiperidine-2,6-dione•HCl | Substituted Cinnamic Acids | EDC•HCl, HOBt | CH2Cl2 | 0°C to 25°C, overnight | Dioxopiperidincinnamamide derivatives |

Mannich Reactions for Diaryl Piperidone Derivatives

The Mannich reaction is a powerful tool for constructing piperidone rings, including 2,6-diaryl-3-methyl-4-piperidone derivatives. nih.govchemrevlett.com This multicomponent reaction involves the condensation of a ketone (such as ethyl methyl ketone), a non-enolizable aldehyde (like substituted aromatic aldehydes), and an amine (typically ammonium (B1175870) acetate). nih.govoarjbp.com This method is considered a fundamental carbon-carbon bond-forming reaction in organic synthesis. oarjbp.com

Historically, the reaction was performed by refluxing the components in an aqueous or alcoholic solution, but this often led to poor yields. mdma.ch A significant improvement involves using acetic acid as the solvent, which has been used to prepare numerous substituted 4-piperidones. mdma.ch The reaction assembles multi-substituted chiral piperidines and can be performed stereoselectively. rsc.org The resulting 2,6-diaryl-3-methyl-4-piperidones feature a piperidine ring in a chair conformation with the bulky aryl groups oriented equatorially. chemrevlett.com

Table 2: Examples of Mannich Reactions for Piperidone Synthesis

| Ketone Component | Aldehyde Component | Amine Component | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Ethyl methyl ketone | Substituted Aromatic Aldehydes | Ammonium Acetate | Not specified | 2,6-diaryl-3-methyl-4-piperidones | nih.gov |

| Acetone dicarboxylic acid ester | Aromatic Aldehyde | Ammonia or Primary Amine | Not specified | 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate | chemrevlett.com |

| Various Ketones | Various Aldehydes | Amine or Amine Hydrochloride | Acetic Acid | Substituted 4-piperidones | mdma.ch |

Asymmetric Synthesis and Stereocontrol Strategies

The synthesis of enantiomerically enriched piperidine derivatives is of great importance due to their prevalence in pharmaceuticals. snnu.edu.cnresearchgate.net Asymmetric synthesis aims to create specific stereoisomers, and various strategies have been developed to control the stereochemistry of the piperidine ring.

Stereoselective Coupling and Hydrogenation Cascades

Rhodium-catalyzed asymmetric reactions are a key method for producing enantioenriched 3-substituted piperidines. snnu.edu.cn A notable approach involves a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative, such as phenyl pyridine-1(2H)-carboxylate. snnu.edu.cn This process yields 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the final piperidine product. snnu.edu.cn

Another powerful technique is the asymmetric hydrogenation of pyridinium (B92312) salts. nih.govdicp.ac.cn This method can selectively reduce the pyridine ring in the presence of other functional groups. dicp.ac.cn For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using specific chiral ligands like MeO-BoQPhos has achieved high levels of enantioselectivity. nih.gov Similarly, chemo-enzymatic cascades combining an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov

Double Reduction Techniques for Asymmetric Piperidine Synthesis

Double reduction is an effective approach for the asymmetric synthesis of piperidines from pyridine derivatives. nih.gov This strategy involves a two-step hydrogenation process.

First Hydrogenation : The pyridine ring is first partially reduced to an enamine intermediate. This step is often carried out using a mild reducing agent like sodium borohydride. nih.gov

Second Asymmetric Hydrogenation : The key stereochemistry-defining step is the second reduction, where the enamine is asymmetrically hydrogenated to the desired piperidine. This is typically achieved using a chiral catalyst, such as a ruthenium(II) complex. nih.gov

This method provides complete conversion of the enamine to the piperidine product with controlled stereochemistry. nih.gov

Radical-Mediated Cyclization Approaches

Radical-mediated cyclization offers an alternative pathway to construct the piperidine ring. nih.gov These methods involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. For instance, a novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov

In one variation, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to yield piperidines. nih.gov Another approach uses a triethylborane (B153662) initiator for the intramolecular radical cyclization of 1,6-enynes, which proceeds through a complex radical cascade to form polysubstituted alkylidene piperidines. nih.gov The choice of reducing agent in these cyclizations can significantly impact the diastereoselectivity of the final product. For example, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to unexpectedly enhance the diastereomeric ratio of the resulting piperidines. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Researchers have explored various parameters, including solvents, catalysts, temperature, and reagents, to maximize yields and streamline synthetic processes. These investigations have led to the development of robust methodologies for constructing the piperidine-2,6-dione scaffold.

A significant approach involves the Michael addition of a nucleophile to an appropriate acceptor, followed by intramolecular cyclization. The choice of base and solvent is critical in this type of transformation. For instance, a facile and practical method for constructing α-substituted piperidine-2,6-diones has been developed using potassium tert-butoxide (KOtBu) as a promoter. researchgate.netresearchgate.net The reaction conditions were optimized by testing various bases and solvents, demonstrating the superior performance of KOtBu in dimethylformamide (DMF). The process involves a Michael addition/intramolecular imidation cascade sequence. researchgate.net

The reaction is typically initiated at a low temperature to control the initial addition step and then warmed to facilitate the cyclization. This temperature control is crucial for achieving high yields. The versatility of this method is demonstrated by its successful application on a kilogram scale for several derivatives. researchgate.net

Detailed findings from the optimization studies are presented in the table below, showcasing the impact of reaction parameters on the synthesis of various substituted piperidine-2,6-diones.

Table 1: Optimization of Reaction Conditions for Substituted Piperidine-2,6-diones researchgate.net

| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylmethyl acetate | Acrylamide | KOtBu | DMF | -20 to 25 | 6.5 | 95 |

| 2 | (4-chlorophenyl)methyl acetate | Acrylamide | KOtBu | DMF | -20 to 25 | 6.5 | 93 |

| 3 | (4-methoxyphenyl)methyl acetate | Acrylamide | KOtBu | DMF | -20 to 50 | 6.5 | 91 |

Another key synthetic route involves the cyclization of glutaric acid derivatives. For example, the reaction of an aniline derivative with glutaric anhydride, followed by cyclization using 1,1'-carbonyldiimidazole (CDI), is a common method. researchgate.net The initial reaction is typically performed at reflux in a solvent like toluene, followed by the CDI-mediated cyclization, which is also carried out at reflux. researchgate.net This two-step process highlights the importance of selecting appropriate coupling and cyclizing agents to achieve high conversion rates.

Furthermore, processes for producing piperidine-2,6-diones with heterocyclic substitutions at the 3-position have been optimized to reduce the number of synthesis steps. google.com One such process involves reacting a 3-bromoglutarimide with an aminobenzylamine. The choice of solvent and base is critical for this reaction's efficiency. Preferred conditions include using inert solvents like tetrahydrofuran (THF) or 1,4-dioxane (B91453) with a tertiary amine at elevated temperatures, or using dimethylformamide (DMF) at temperatures ranging from 0 to 100°C. google.com Subsequent reactions to form the heterocyclic ring have also been optimized; for example, reacting the intermediate with orthoacetic acid triethyl ester in acetic acid at 120°C for 2 hours can yield the desired product in high percentages. google.com

The table below illustrates the optimization of a cyclization reaction to form a heterocycle at the 3-position.

Table 2: Optimization of Cyclization for 3-Substituted Piperidine-2,6-dione google.com

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-((2-aminobenzyl)amino)piperidine-2,6-dione | N,N'-Carbonyldiimidazole | Tetrahydrofuran | Reflux | 17 | 62 |

Catalytic hydrogenation of pyridine precursors is another important route. The hydrogenation of 3-methyl pyridine using a platinum dioxide (PtO2) catalyst in glacial acetic acid under pressure affords 3-methyl piperidine. asianpubs.org While this provides the saturated ring system, further steps would be required to introduce the dione functionality. The optimization of this hydrogenation step involves controlling the hydrogen pressure and reaction time to ensure complete reduction of the pyridine ring. asianpubs.org

The synthesis of derivatives such as 3-aminopiperidine-2,6-dione also benefits from optimized reaction conditions. A method starting from L-Glutamine involves a cyclization step using N,N'-carbonyldiimidazole, where the reaction temperature is preferably maintained between 60-70°C in a solvent like tetrahydrofuran. google.com

These examples underscore the principle that a systematic variation of reaction parameters—including the nature of the base, solvent, temperature, and choice of activating or cyclizing agents—is essential for maximizing the yield and purity of this compound and its structurally related derivatives.

Stereochemical Investigations of 3 Methylpiperidine 2,6 Dione Analogs

Impact of Stereochemistry on Biological and Pharmacological Activity

The three-dimensional structure of a molecule is a critical determinant of its biological function, a principle that holds significant importance for analogs of 3-methylpiperidine-2,6-dione. The biological and pharmacological activity of such compounds is known to be highly sensitive to their stereochemistry google.com. The differential orientation of substituents on the chiral centers of the piperidine (B6355638) ring can lead to vast differences in how the molecule interacts with biological macromolecules like proteins and enzymes.

Research into derivatives of piperidine-2,6-dione has explored their potential for a range of therapeutic applications, including as anticonvulsant, antibacterial, and antifungal agents ontosight.ai. In the context of more complex analogs, such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, stereochemistry is paramount to their activity as therapeutic agents, particularly in the treatment of cancers google.com. These compounds can function as degraders of specific proteins, and their efficacy and selectivity are dependent on their stereoisomeric form google.com.

A prominent example of stereospecific interaction is observed in derivatives designed to bind to the substrate receptor Cereblon (CRBN) rscf.ru. The affinity of these ligands for CRBN, a key component of certain E3 ubiquitin ligase complexes, is stereoselective. X-ray crystallography studies of various glutarimide (B196013) derivatives have revealed that specific stereoisomers form more favorable interactions within the binding pocket of CRBN, leading to stronger binding and, consequently, more potent biological activity, such as antiproliferative effects in cancer cell lines rscf.ru. This underscores how the precise spatial arrangement dictated by the chiral centers is essential for achieving the desired pharmacological effect.

Stereoisomeric Purity and Control in Synthesis

Achieving stereoisomeric purity is a fundamental challenge and a critical objective in the synthesis of chiral this compound analogs for pharmacological use. The synthesis can be designed to produce a specific, single enantiomer or to separate a mixture of stereoisomers.

One effective strategy is to begin with an enantiomerically pure starting material. For instance, an enantiomerically pure substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione can be prepared by using an enantiomerically pure 3-aminopiperidine-2,6-dione (B110489) as a precursor. Under appropriate reaction conditions, the stereochemical integrity of the chiral center can be maintained throughout the synthesis google.com.

Alternatively, when a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. google.com These methods include:

Chemical Resolution: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization or chromatography. Once separated, the individual diastereomers are converted back into the pure enantiomers. google.com

Chiral Chromatography: This is a powerful technique for the direct separation of enantiomers. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. google.comnih.govresearchgate.netepa.gov

A study on the enantioseparation of trans-(+/-)-3-Ethoxycarbonyl-4-(4'-fluorophenyl)-1-methylpiperidine-2,6-dione, an intermediate in the synthesis of paroxetine, provides quantitative data on the use of different CSPs. nih.gov The separation was achieved using both amylose- and tartaric acid-based stationary phases, with varying degrees of success and efficiency. nih.gov

Table 1: HPLC Chiral Separation Parameters for a this compound Analog nih.gov

| Chiral Stationary Phase | Enantiomer | Equilibrium Constant (K) | Overall Mass Transfer Coefficient (k_f) (s⁻¹) |

|---|---|---|---|

| Kromasil CHI-TBB | trans-(+) | 8.36 | 32.12 |

| trans-(-) | 9.37 | 33.18 | |

| Chiralpak AD-H | trans-(+) | 6.68 | 26.50 |

Modern synthetic methods also include asymmetric synthesis, where a chiral catalyst or auxiliary is used to guide the reaction towards the formation of a specific stereoisomer. Techniques like rhodium-catalyzed asymmetric hydrogenation have been successfully applied to produce enantiomerically pure piperidine derivatives nih.gov.

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not a flat, rigid structure. It exists in various three-dimensional shapes, or conformations, that can interconvert. The most stable and common conformation for a piperidine ring is the "chair" conformation nih.gov. In analogs of this compound, the ring system generally adopts this chair form to minimize steric strain and achieve maximum stability nih.gov.

The conformational behavior of these ring systems is investigated using both experimental and computational methods:

X-ray Crystallography: This technique provides precise information about the solid-state structure of a molecule, confirming the preferred conformation and the exact positions of all atoms. Studies on various piperidine-2,6-dione derivatives have used X-ray analysis to confirm the chair conformation of the piperidine ring. rscf.runih.govresearchgate.net

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., G3MP2B3), are used to model the molecule and calculate the energies of different conformations. nih.govacs.org These calculations help predict the most stable conformation and quantify the energetic influence of substituents.

A combined experimental and computational study on various methylpiperidines determined their standard molar enthalpies of formation, providing insight into how the position of the methyl group affects the stability of the piperidine ring. acs.org

Table 2: Standard Molar Enthalpies of Formation (Gaseous State) for Methylpiperidine Isomers at 298.15 K acs.org

| Compound | Gaseous Enthalpy of Formation (ΔfH_m^o(g)) (kJ·mol⁻¹) |

|---|---|

| 1-Methylpiperidine | -59.1 ± 1.7 |

| 3-Methylpiperidine | -79.2 ± 1.6 |

This data illustrates that the substitution position on the piperidine ring has a distinct effect on the molecule's thermodynamic stability. Such analyses are crucial for understanding the fundamental structural chemistry that governs the biological activity of this compound and its analogs.

Structural and Functional Diversification: Derivatives of 3 Methylpiperidine 2,6 Dione

Design and Synthesis of Thalidomide (B1683933) Analogs Bearing the Piperidine-2,6-dione Moiety

The quintessential example of a bioactive molecule featuring the piperidine-2,6-dione moiety is thalidomide. The therapeutic resurgence of thalidomide, owing to its immunomodulatory and antiangiogenic properties, has spurred extensive research into the design and synthesis of novel analogs with improved efficacy and safety profiles. scispace.comingentaconnect.com The core strategy often involves retaining the glutarimide (B196013) ring, which is essential for certain biological activities, while modifying the phthalimide (B116566) portion of the molecule. ingentaconnect.comrscf.ru

The synthesis of thalidomide and its analogs can be achieved through various routes. One common approach involves the reaction of a substituted phthalic anhydride (B1165640) with glutamic acid or its derivatives, followed by cyclization to form the piperidine-2,6-dione ring. scispace.com A one-pot multicomponent synthesis using microwave irradiation has been developed as an efficient and "green" method for preparing thalidomide and its analogs from cyclic anhydrides, glutamic acid, and an ammonium (B1175870) source. scispace.com Another synthetic strategy involves the reaction of 3-aminopiperidine-2,6-dione (B110489) with a suitably functionalized phthalic anhydride derivative. nih.govgoogle.com For instance, N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines have been synthesized through a novel condensation approach involving a one-pot reaction of addition, iminium rearrangement, and elimination to generate the phthalimidine ring. nih.gov

Second-generation analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), were developed through structural modifications of thalidomide. ingentaconnect.comnih.gov Lenalidomide, for example, features an amino group at the 4-position of the phthaloyl ring, which significantly enhances its potency as an inhibitor of tumor necrosis factor-alpha (TNF-α). nih.gov Pomalidomide incorporates an amino group and other modifications, further increasing its biological activity. nih.gov The synthesis of these analogs often employs a mixed anhydride method, reacting a protected and activated benzoic acid derivative with 3-aminopiperidine-2,6-dione. nih.gov The development of deuterated analogs of thalidomide has also been explored to investigate the stereochemical stability and differentiate the biological properties of the enantiomers. nih.gov

| Analog | Key Structural Modification | Reported Biological Activity |

| Thalidomide | Baseline piperidine-2,6-dione and phthalimide rings | Immunomodulatory, antiangiogenic, TNF-α inhibitor scispace.comnih.gov |

| Lenalidomide | Amino group at the 4-position of the phthaloyl ring | Potent TNF-α inhibitor (50,000 times more than thalidomide) nih.gov |

| Pomalidomide | Amino group at the 4-position of the phthaloyl ring | 10-fold more potent than lenalidomide as a TNF-α inhibitor nih.gov |

| Azido-Thalidomide Analogue | Azido group for photoaffinity labeling | Comparable activity to thalidomide in inhibiting endothelial cell proliferation acs.org |

Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 1-Oxoisoindolines

A significant class of derivatives based on the 3-methylpiperidine-2,6-dione core are the substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and their related 1-oxoisoindoline counterparts. These compounds have been extensively investigated for their ability to modulate cytokine production, particularly TNF-α. google.com

The synthesis of these derivatives can be accomplished through several chemical routes. One method involves the reaction of a substituted phthalic anhydride with α-aminoglutarimide. googleapis.com Alternatively, a lower alkyl ester of a substituted ortho-toluic acid can be brominated with N-bromosuccinimide, followed by reaction with 2,6-dioxopiperidin-3-ammonium chloride to yield the desired product. google.com The development of N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines has been pursued to generate novel TNF-α inhibitors. nih.gov A notable synthetic approach for these compounds involves a one-pot reaction that includes an addition, an iminium rearrangement, and an elimination step to form the phthalimidine ring system. nih.gov

Research has also focused on creating analogs where the phthalimide ring is replaced by other heterocyclic systems, leading to compounds with potentially different biological profiles. For instance, 3-(o-benzenedisulfonimid-2-yl)-2,6-dioxopiperidine has been synthesized and shown to be a potent anti-TNF-α agent. nih.gov These synthetic efforts highlight the versatility of the 2,6-dioxopiperidine moiety as a building block for creating a wide array of structurally diverse molecules with therapeutic potential.

| Compound Class | General Synthetic Approach | Key Research Finding |

| Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides | Reaction of substituted phthalic anhydrides with α-aminoglutarimide. googleapis.com | Useful in reducing levels of TNFα in mammals. google.com |

| Substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines | Bromination of a lower alkyl ester of a substituted ortho-toluic acid followed by reaction with 2,6-dioxopiperidin-3-ammonium chloride. google.com | Also effective in reducing TNFα levels. google.com |

| N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines | One-pot condensation involving addition, iminium rearrangement, and elimination. nih.govnih.gov | Some analogs proved more potent than thalidomide and lenalidomide in reducing TNF-α synthesis. nih.gov |

| 3-(o-Benzenedisulfonimid-2-yl)-2,6-dioxopiperidine | Synthesis involved creating a sulfonimide analog of the phthalimide ring. nih.gov | Identified as a potent anti-TNF-α candidate agent. nih.gov |

N-Substituted Glutarimide Derivatives

The introduction of substituents at the nitrogen atom of the glutarimide ring represents a key strategy for diversifying the chemical space and biological activity of this compound derivatives. researchgate.netthieme-connect.com A wide variety of N-substituted glutarimides have been synthesized and evaluated for a range of pharmacological properties, including antifungal, antibacterial, and anticancer activities. ontosight.airesearchgate.netresearchgate.nettandfonline.com

Synthetic methodologies for accessing N-substituted glutarimides are well-established and often involve the reaction of glutaric anhydride with primary amines. thieme-connect.comresearchgate.net This straightforward approach allows for the incorporation of a diverse array of substituents at the imide nitrogen. For example, a series of (Z)‐1‐(aryl(arylimino)methyl)piperidine‐2,6‐diones were synthesized in a single step from C,N‐diarylformamidines and glutaric anhydride. researchgate.net Other synthetic strategies include the Michael addition of amines to α,β-unsaturated esters followed by intramolecular cyclization. thieme-connect.com

The biological activities of N-substituted glutarimide derivatives are highly dependent on the nature of the substituent. For instance, some N-substituted phenyl glutarimide derivatives have demonstrated notable antifungal activity. researchgate.netresearchgate.net In the context of anticancer research, certain N-substituted glutarimides have shown antiproliferative effects against various cancer cell lines. tandfonline.comtandfonline.com The glutarimide moiety itself is a common feature in a number of natural products with potent cytotoxic properties, such as cycloheximide (B1669411) and streptimidone. tandfonline.com

| Derivative Class | Synthetic Method | Noteworthy Biological Finding |

| N-Aryl Glutarimides | Reaction of glutaric anhydride with primary aromatic amines. researchgate.net | Some derivatives showed potent antifungal activity against Aspergillus niger. researchgate.net |

| (Z)‐1‐(Aryl(arylimino)methyl)piperidine‐2,6‐diones | One-step reaction of C,N‐diarylformamidines with glutaric anhydride. researchgate.net | A representative compound exhibited analgesic activity in vivo. researchgate.net |

| 2-Benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | Multi-step synthesis involving glutarimide ring closure. tandfonline.comtandfonline.com | Showed the most potent antiproliferative activity against HeLa, K562, and MDA-MB-453 cancer cell lines among a series of tested glutarimides. tandfonline.com |

Piperidine-2,6-dione-Piperazine Derivatives

A distinct class of compounds derived from the this compound scaffold involves the incorporation of a piperazine (B1678402) moiety. These hybrid molecules have been designed and synthesized primarily as potential multireceptor atypical antipsychotics. nih.govresearchgate.net The rationale behind this design is to combine the pharmacological properties associated with the piperidine-2,6-dione core with those of piperazine-containing compounds, which are known to interact with various neurotransmitter receptors. nih.gov

The synthesis of piperidine-2,6-dione-piperazine derivatives typically involves a multi-step sequence. A key intermediate, such as a piperazine-linked purine-2,6-dione, can be coupled with various carboxylic acid chlorides or isocyanates to generate a library of derivatives. bohrium.com In the context of antipsychotic drug discovery, a series of derivatives were synthesized by connecting a substituted piperidine-2,6-dione to a piperazine or piperidine (B6355638) moiety via a butyl linker. nih.govresearchgate.net

These compounds have been evaluated for their binding affinities to a range of dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic drugs. nih.gov For example, the compound 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione demonstrated high affinity for dopamine D₂, D₃ and serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. nih.govresearchgate.net This multi-receptor binding profile is a characteristic feature of atypical antipsychotics. nih.gov

| Compound | Receptor Binding Profile (High Affinity) | Key In Vivo Finding |

| 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione (Compound 5) | Dopamine D₂, D₃; Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C nih.govresearchgate.net | Inhibited apomorphine-induced climbing behavior and MK-801-induced hyperactivity with no extrapyramidal symptoms in mice; more potent than clozapine. nih.gov |

Glutarimide Ligands for E3 Ligase Substrate Receptors (e.g., Cereblon (CRBN))

The glutarimide moiety of this compound is a critical structural element for binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. rscf.runih.gov This interaction is the basis for the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. rscf.ru These molecules act as "molecular glues," recruiting specific proteins to the E3 ligase for ubiquitination and subsequent proteasomal degradation. rscf.ru This has led to the development of a new therapeutic modality called Proteolysis Targeting Chimeras (PROTACs), where a CRBN ligand is linked to a ligand for a target protein of interest. nih.govnih.gov

The design and synthesis of novel glutarimide-based CRBN ligands aim to expand the toolkit for targeted protein degradation. rscf.runih.gov One approach involves the synthesis of non-thalidomide CRBN ligands. For example, a series of 2-((hetero)aryl(methyl))thio glutarimides were prepared via a thio-Michael addition to 2-methylidene glutarimide. rscf.runih.gov The binding affinity of these new ligands to the thalidomide-binding domain of human CRBN was evaluated, and X-ray crystallography has been used to study their binding modes. rscf.runih.gov It has been shown that the (S)-enantiomer of glutarimide-based ligands is primarily responsible for binding to CRBN. nih.gov

Oxidation of the sulfur atom in some of these thioether derivatives to the corresponding sulfones resulted in a marked increase in antiproliferative activity against multiple myeloma cell lines. rscf.rurscf.runih.gov Structural studies revealed that the sulfone group can form additional hydrogen bonding interactions within the CRBN binding pocket. rscf.runih.gov The development of achiral CRBN ligands, such as substituted phenyl dihydrouracils, is also being explored to overcome the issue of racemization associated with chiral glutarimide-based ligands. nih.gov

| Ligand Class | Synthetic Strategy | Key Finding |

| 2-((Hetero)aryl(methyl))thio Glutarimides | Thio-Michael addition to 2-methylidene glutarimide. rscf.runih.gov | Some derivatives showed stronger binding to CRBN than thalidomide. rscf.ru |

| 2-((Hetero)aryl(methyl))sulfonyl Glutarimides | Oxidation of the corresponding thioether derivatives. rscf.rurscf.runih.gov | Markedly stronger antiproliferative profile against multiple myeloma cell lines compared to the thioether precursors. rscf.runih.gov |

| Phenyl Glutarimides (PG) | Various synthetic routes to introduce a phenyl group at the glutarimide ring. researchgate.net | Serve as ligands for CRBN E3 ligase in the development of PROTACs. researchgate.net |

| Aminobenzotriazino Glutarimides | Multi-step synthesis to construct the aminobenzotriazino moiety attached to the glutarimide. mdpi.com | A representative compound (TD-106) showed better degradation efficiency of IKZF1/3 than pomalidomide. mdpi.com |

Related Piperidine Derivatives for Multifunctional Activity

The piperidine ring, the core structure of this compound, is a prevalent N-heterocycle in a vast number of natural products and synthetic pharmaceutical compounds, showcasing a broad spectrum of biological activities. acs.orgencyclopedia.pubnih.govmdpi.com The structural versatility of the piperidine scaffold allows for the development of derivatives with multifunctional activity, targeting multiple biological pathways or receptors simultaneously. encyclopedia.pub

The synthesis of highly functionalized piperidine derivatives can be achieved through various modern synthetic methodologies, including multicomponent reactions, palladium-catalyzed enantioselective reactions, and diastereoselective C-H functionalization. acs.orgnih.govresearchgate.net For example, a palladium(0)-catalyzed enantioselective (4 + 2) reaction between 1,3-dienes and N-cyano imines has been developed to construct chiral 2,6-disubstituted-1,2,3,6-tetrahydropyridines. acs.orgnih.gov

The diverse biological activities reported for piperidine derivatives include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. ontosight.ainih.govontosight.ai For instance, some highly functionalized piperidines have been shown to be effective scavengers of reactive oxygen and nitrogen species and inhibitors of cancer cell proliferation. nih.gov The mechanism of action for some of these compounds has been linked to their ability to interact with DNA, potentially through intercalation. nih.gov The development of multifunctional agents is a growing area of research, as such compounds may offer advantages in treating complex diseases. encyclopedia.pub

| Derivative Class | General Biological Activity | Example of a Specific Application/Finding |

| Highly Functionalized Piperidines (from multicomponent reactions) | Free radical scavenging, anticancer activity. nih.gov | Some derivatives showed antiproliferative activity against PC-3 prostate cancer cells, which may be related to their ability to neutralize reactive oxygen species. nih.gov |

| 2,6-Disubstituted Piperidines | Prevalent in natural alkaloids with various bioactivities. acs.orgresearchgate.net | The 2,6-disubstituted piperidine motif is a key structural feature in many natural products with pharmacological properties. researchgate.net |

| Piperidine-based Multireceptor Ligands | Atypical antipsychotic activity. nih.gov | Compounds designed to interact with multiple dopamine and serotonin receptors for the treatment of schizophrenia. nih.govresearchgate.net |

| Piperine (B192125) (natural piperidine derivative) | Antibacterial, anticancer. encyclopedia.pub | A well-known alkaloid from black pepper with a broad range of beneficial biological properties. encyclopedia.pub |

Structure Activity Relationship Sar Studies of 3 Methylpiperidine 2,6 Dione and Its Analogs

SAR in Immunomodulatory Assays

The immunomodulatory properties of glutarimide (B196013) derivatives, most notably thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), are mediated through their interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). The SAR for this interaction is highly specific.

The intact glutarimide ring is essential for binding to a tri-tryptophan pocket in CRBN. mdpi.com The imide group serves as both a hydrogen bond donor and acceptor, critical for this interaction. mdpi.com Modification or removal of the glutarimide moiety, such as through N-alkylation, can abolish CRBN binding and lead to CRBN-independent biological effects, for instance, on TNFα inhibition. nih.gov

Subtle stereochemical changes, even at positions distant from the glutarimide ring, can drastically alter the recruitment of neosubstrate proteins to the CRBN complex, leading to divergent immunomodulatory outcomes. This highlights the high degree of structural and stereochemical sensitivity in the formation of the ternary complex (CRBN-ligand-neosubstrate) that is required for subsequent protein degradation and immunomodulatory activity.

Key SAR Findings for Immunomodulatory Activity:

Intact Glutarimide Ring: Essential for CRBN binding. mdpi.com

Imide Moiety: Acts as a crucial hydrogen bond donor and acceptor. mdpi.com

N-Alkylation: Abrogates CRBN binding, potentially switching to CRBN-independent pathways. nih.gov

Stereochemistry: Plays a critical role in determining neosubstrate specificity and subsequent biological effect.

Correlation Between Chemical Structure and Biological Activity in Cancer Models

Glutarimide-containing compounds have demonstrated significant antiproliferative activity in various cancer models. The SAR studies in this area focus on modifications that enhance cytotoxicity and selectivity towards cancer cells.

Derivatives of 2,6-disubstituted N-methylpiperidine have been investigated as bioreducible anti-tumor agents. The nature of the substituent at the 2 and 6 positions is critical for activity. For instance, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine were found to be the most toxic compounds against human colon carcinoma cell lines, with IC₅₀ values in the low micromolar range. semanticscholar.org In contrast, their corresponding N-oxides were relatively non-toxic, suggesting that the free base is the active form. semanticscholar.org

In a study of various glutarimide derivatives, a compound featuring a 12-membered ketone ring fused to the piperidinedione core (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione) was identified as the most potent against HeLa, K562, and MDA-MB-453 cancer cell lines. acnp.org This indicates that macrocyclic structures appended to the glutarimide scaffold can significantly enhance antiproliferative effects.

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (Colon Carcinoma) | ~6-11 | semanticscholar.org |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (Colon Carcinoma) | ~6-11 | semanticscholar.org |

| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | HeLa (Cervical Cancer) | 9 | acnp.org |

| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | K562 (Leukemia) | 14 | acnp.org |

| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | MDA-MB-453 (Breast Cancer) | 27 | acnp.org |

SAR for IKAROS Family Zinc Finger (IKZF) Protein Degrader Activity (e.g., IKZF2, IKZF4)

The anticancer and immunomodulatory effects of certain glutarimide-based compounds are linked to their ability to induce the degradation of Ikaros family zinc finger (IKZF) transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos). More recently, selective degradation of IKZF2 (Helios) and IKZF4 (Eos) has become a therapeutic goal, particularly in cancer immunotherapy.

SAR studies have enabled the development of molecular glue degraders with high selectivity for IKZF2. By modifying the phthalimide (B116566) moiety of thalidomide-like molecules, researchers have redirected the degradation selectivity of CRBN binders away from IKZF1/3 and towards IKZF2. For example, the discovery of NVP-DKY709, a selective IKZF2 degrader, was the result of a recruitment-guided medicinal chemistry campaign. fabad.org.tr Structural analysis of the DDB1:CRBN:NVP-DKY709:IKZF2 ternary complex rationalized this selectivity. fabad.org.tr

The key to this selectivity lies in the specific interactions between the degrader molecule and amino acid residues within the zinc finger domains of the IKZF proteins. These interactions stabilize the ternary complex required for ubiquitination and subsequent proteasomal degradation. Lenalidomide (B1683929) and pomalidomide (B1683931) are known to promote the degradation of IKZF1 and IKZF3. nih.govnih.gov The development of selective IKZF2 degraders demonstrates that the SAR can be finely tuned to achieve degradation of specific family members, thereby potentially separating desired therapeutic effects from unwanted side effects.

Elucidation of Specific Receptor Binding Affinities (e.g., Dopamine (B1211576) D2, D3; Serotonin (B10506) 5-HT1A, 5-HT2A, 5-HT2C)

While the primary focus for many bioactive glutarimide derivatives has been on CRBN, analogs of the core piperidine (B6355638) structure are also known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, including dopamine and serotonin receptors.

SAR studies on related heterocyclic compounds provide insights into the structural requirements for receptor binding. For dopamine D2 and D3 receptors, the affinity of ligands is highly dependent on the nature of the substituents on the piperidine or related heterocyclic ring and the aryl moieties attached to it. High affinity at the D3 receptor often requires specific pharmacophoric features that can be distinguished from those required for D2 affinity, although achieving high selectivity remains a challenge due to structural similarities between the receptors. acnp.orgnih.gov

Similarly, for serotonin receptors, arylpiperazine derivatives linked to various heterocyclic systems are a well-established class of ligands. The length of the alkyl linker between the piperazine (B1678402) and the other cyclic system, as well as the substitution pattern on the aryl ring, are critical determinants of affinity and selectivity for receptors like 5-HT1A and 5-HT2A. nih.govmdpi.com For instance, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, the introduction of a 4-butyl-arylpiperazine moiety resulted in high affinity for the 5-HT1A receptor. nih.gov

| Compound Scaffold | Receptor Target | Binding Affinity (Kᵢ in nM) | Reference |

|---|---|---|---|

| Benzamide Analog (HY-3-24) | Dopamine D3 | 0.67 | acnp.org |

| Benzamide Analog (HY-3-24) | Dopamine D2 | 86.7 | acnp.org |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cpd 33) | Serotonin 5-HT1A | 0.4 | nih.gov |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cpd 34) | Serotonin 5-HT1A | 1.3 | nih.gov |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cpd 34) | Dopamine D2 | 182 | nih.gov |

Influence of Substituents on Antiproliferative Profiles

The antiproliferative activity of 3-methylpiperidine-2,6-dione analogs can be significantly modulated by the introduction of various substituents on the glutarimide ring or on appended moieties. These modifications can affect target binding, cell permeability, and metabolic stability.

One study synthesized a series of 2-((hetero)aryl(methyl))thio glutarimides and found that oxidation of the sulfur atom to the corresponding sulfone markedly enhanced the antiproliferative profile against multiple myeloma cell lines. mdpi.com This is attributed to the sulfone group's ability to form additional hydrogen bonding interactions with the target protein, CRBN. mdpi.com

The size and nature of the substituent at the N-position of the glutarimide ring also play a crucial role. For example, in a series of glutarimide derivatives, the presence of a large, macrocyclic substituent led to the most potent antiproliferative activity. acnp.org This suggests that exploring larger and more complex N-substituents could be a fruitful strategy for developing more potent anticancer agents.

| Compound/Modification | Cell Line | Effect on Antiproliferative Activity | Reference |

|---|---|---|---|

| 2-((Aryl(methyl))sulfone) glutarimide | Multiple Myeloma | Markedly stronger activity vs. sulfide (B99878) analog | mdpi.com |

| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | HeLa, K562, MDA-MB-453 | High potency (IC₅₀ = 9-27 µM) | acnp.org |

| Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | HeLa | Moderate activity (IC₅₀ = 65 µM) | acnp.org |

SAR Related to Analgesic Properties

The piperidine scaffold is a well-known pharmacophore in the design of analgesic agents, with morphine and meperidine being prominent examples. SAR studies on piperidine-2,6-dione derivatives have also explored their potential for producing analgesia.

In one study, a series of new 2,6-piperidinediones were synthesized and evaluated for their analgesic, anticonvulsant, and sedative activities. The results showed that several of these compounds exhibited significant analgesic effects in animal models. The SAR indicated that the nature of the substituents at the C4 position and the N1 position of the piperidinedione ring were important for activity. For example, compounds derived from the Michael addition of ethyl cyanoacetate (B8463686) or diethylmalonate to α-cyanocinnamides or cycloalkylidenes showed notable analgesic properties. Further N-alkylation of these derivatives also modulated their CNS activities. This suggests that, similar to classical opioids, the lipophilicity and steric bulk of substituents on the piperidine ring system are key factors in determining analgesic potency.

SAR for Antimicrobial and Antifungal Activities

Derivatives of piperidine-2,6-dione have also been investigated for their antimicrobial and antifungal properties. The SAR in this context aims to identify structural features that confer potent and broad-spectrum activity against pathogenic microorganisms.

A study on nine glutarimide derivatives revealed that Gram-positive bacteria were more susceptible to these compounds than Gram-negative bacteria. acnp.org The most potent antibacterial activity was observed with ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate against Bacillus cereus. acnp.org

In another study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened. The thiosemicarbazone derivatives generally showed enhanced antifungal activity compared to the parent piperidones, indicating that the addition of the thiosemicarbazone moiety is a favorable modification for antifungal potency. A separate SAR study on novel thiosemicarbazide (B42300) derivatives bearing a piperidine moiety identified key molecular descriptors for antifungal activity, including electrostatic potential surface, HOMO energy, surface area, and volume, providing guidance for future synthetic work.

| Compound Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | Bacillus cereus | 0.625 mg/mL | acnp.org |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | Staphylococcus aureus | 125 µg/mL | |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | Escherichia coli | 250 µg/mL | |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | Candida albicans | 62.5 µg/mL | |

| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | Candida albicans | 62.5 µg/mL |

Relationship between Structural Features and Microsomal Stability

Microsomal stability is a key parameter in drug discovery, as it indicates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver, which in turn affects its half-life and bioavailability. SAR studies on piperidine-derived compounds have revealed several structural features that can significantly impact their metabolic stability.

Research on a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) has provided valuable insights into how structural modifications affect microsomal stability. escholarship.org For instance, the placement of a methyl group at the 4-position of the piperidine ring can lead to a significant decrease or complete loss of inhibitory activity. escholarship.org This suggests that steric hindrance at this position can negatively impact the molecule's interaction with its biological target. escholarship.org

Furthermore, the introduction of fluorine at the 4-position of the piperidine ring also diminishes the compound's potency, indicating that both steric and electronic effects play a crucial role in molecular recognition by the target enzyme. escholarship.org In contrast, modifications on an attached phenyl ring, such as deuteration, have been shown to significantly enhance metabolic stability without compromising inhibitory potency. escholarship.org This suggests that the phenyl ring is a site of metabolic attack, and blocking this metabolism through deuteration can prolong the compound's presence in the body. escholarship.org

The stability of these compounds is often assessed by measuring their half-life (t½) in human and rat liver microsomes. A longer half-life indicates greater metabolic stability. The data from these studies can be used to guide the design of new analogs with improved pharmacokinetic profiles.

Table 1: Microsomal Stability of Selected Piperidine-2,6-dione Analogs

| Compound | Modification | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) |

|---|---|---|---|

| Analog A | Phenyl group | ~200 | ~30 |

| Analog B | Deuterated piperidine moiety | ~200 | ~30 |

| Analog C | Deuterated phenyl ring | >240 | >60 |

This table is generated based on data from studies on piperidine-derived amide sEH inhibitors to illustrate the principles of how structural modifications can affect microsomal stability. escholarship.org

These findings underscore the importance of the substitution pattern on the piperidine ring and associated aromatic moieties in determining the metabolic fate of this class of compounds. Strategic modifications, such as deuteration at metabolically vulnerable sites, can be an effective strategy to enhance microsomal stability. escholarship.org

Physicochemical Parameters Affecting Activity (e.g., Molecular Size and Shape)

The glutarimide ring, which is the core structure of this compound, is a key pharmacophore in molecules like thalidomide. wjbphs.com The conformation of this ring system and the spatial arrangement of its substituents are critical for biological activity. SAR studies on thalidomide analogs have shown that bulky substitutions on an attached phenyl ring can force the isoindole and phenyl rings into a perpendicular conformation, which is crucial for their anti-microtubule activity. nih.gov This highlights the importance of molecular shape and three-dimensional structure in determining the mechanism of action.

The electronic properties of the glutarimide ring and its derivatives are also significant. The presence of electron-withdrawing or electron-donating groups can influence the molecule's reactivity and its ability to form hydrogen bonds and other non-covalent interactions with its target protein. researchgate.net

Table 2: Physicochemical Properties of Representative Piperidine-2,6-dione Analogs

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| This compound | 127.14 | -0.5 | 46.2 |

| Thalidomide | 258.23 | 0.9 | 85.5 |

| Lenalidomide | 259.26 | 0.5 | 98.4 |

This table presents calculated physicochemical properties for this compound and its well-known analogs, thalidomide and lenalidomide, to illustrate the range of these parameters within this class of compounds.

Biological and Pharmacological Investigations of 3 Methylpiperidine 2,6 Dione Analogs

Molecular Mechanisms of Action

The 3-methylpiperidine-2,6-dione scaffold is a core structural component of a class of synthetic compounds that exhibit a range of biological activities. These activities are largely attributed to their ability to modulate the function of the E3 ubiquitin ligase complex.

The primary molecular target for many immunomodulatory drugs (IMiDs) containing the piperidine-2,6-dione moiety is Cereblon (CRBN). nih.govnih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govnih.gov The piperidine-2,6-dione ring of these compounds binds directly to a specific pocket in the CRBN protein. nih.gov This binding event itself is a critical protein-protein interaction modulation, as CRBN is a key component of the ubiquitin ligase machinery. nih.gov The interaction is highly specific; for instance, the (S)-enantiomer of thalidomide (B1683933) demonstrates a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.gov This binding can interfere with the normal function of the CRL4^CRBN^ complex, such as inhibiting the auto-ubiquitination of CRBN. nih.gov By occupying the binding site, these compounds can also block the interaction of endogenous substrates with CRBN. nih.gov

The binding of this compound analogs to CRBN does more than just inhibit its normal function; it fundamentally alters the substrate specificity of the CRL4^CRBN^ E3 ligase. google.com This alteration turns the ligase against proteins it would not normally target, marking them for destruction. This mechanism is known as targeted protein degradation, where the compound acts as a "molecular glue," holding the target protein and the E3 ligase in close proximity. nih.govresearchgate.net

This process facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the "neosubstrate," leading to its polyubiquitination and subsequent degradation by the 26S proteasome. nih.gov Key examples of these neosubstrates are the Ikaros family of zinc finger transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3), as well as Helios (IKZF2) and Eos (IKZF4). nih.govnih.gov Specifically designed analogs can selectively induce the degradation of IKZF2 and IKZF4, which are crucial for the stability and function of immunosuppressive regulatory T cells (Tregs). researchgate.netmedchemexpress.com By promoting the degradation of IKZF2, these compounds can reduce the suppressive activity of Tregs, thereby enhancing anti-tumor immune responses. nih.govresearchgate.net The selectivity for different IKZF members can be rationalized by the specific ternary complex structures formed between CRBN, the compound, and the target protein. nih.govresearchgate.net

The molecular events initiated by this compound analogs, particularly the degradation of key transcription factors, trigger significant downstream effects on cellular pathways, culminating in cell cycle arrest and apoptosis (programmed cell death) in susceptible cells. nih.govmdpi.com

Studies on related compounds have shown that they can induce cell cycle arrest at various phases. For example, piperine (B192125), which also contains a piperidine (B6355638) ring, has been shown to trigger G1 phase cell cycle arrest in colorectal cancer cells. nih.gov In other cancer cell lines, related structures have induced G2/M phase arrest. researchgate.net This halt in the cell cycle prevents cancer cells from proliferating.

Following cell cycle arrest, or occurring concurrently, is the induction of apoptosis. This is often mediated by the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. mdpi.com The activation of these pathways leads to characteristic signs of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. mdpi.commdpi.com The induction of apoptosis is a key mechanism behind the antineoplastic activity of these compounds. mdpi.comnih.gov

While much of the focus on piperidine-2,6-dione analogs is in oncology, the broader piperidine chemical class has significant applications in neuropharmacology. Investigations into related structures, such as 3-phenylpiperidines, have revealed potent activity on central nervous system receptors. nih.gov Specifically, compounds related to 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been identified as selective dopamine (B1211576) autoreceptor agonists. nih.gov These autoreceptors are involved in the negative feedback control of dopamine synthesis and release. Agonism at these sites reduces dopaminergic neurotransmission. The 3-(3-hydroxyphenyl)piperidine moiety appears to be essential for high potency and selectivity for these dopamine receptors. nih.gov These findings indicate that modifications to the piperidine scaffold can direct its biological activity towards neurological targets, functioning as either receptor agonists or antagonists.

Preclinical Efficacy Studies

In addition to hematological malignancies, these compounds show efficacy against solid tumors. Studies have evaluated the cytotoxic effects of piperidine-containing compounds on various carcinoma cell lines. For example, piperine has been shown to reduce cell viability and induce apoptosis in colorectal cancer (CRC) cell lines such as Caco-2, HCT-116, and HT-29. nih.govnih.gov Similarly, other novel 2,6-disubstituted N-methylpiperidine derivatives have shown toxicity against colon carcinoma cell lines. nih.gov The cytotoxic effects of various extracts and compounds have also been noted in lung carcinoma (A549), cervical cancer (HeLa), and other cell lines. mdpi.comresearchgate.net

The table below summarizes the observed antineoplastic activity of various piperidine-containing compounds against several human cancer cell lines.

| Cell Line | Cancer Type | Observed Effect of Analogs/Related Compounds | Reference |

|---|---|---|---|

| Multiple Myeloma (various) | Blood Cancer | High cytotoxic efficacy; induction of cell death. | researchgate.netnih.gov |

| Caco-2 | Colorectal Adenocarcinoma | Decreased cell viability, induction of p53-mediated apoptosis. | nih.govmdpi.com |

| HCT-116 | Colorectal Carcinoma | Induction of G2/M arrest and apoptosis. | researchgate.net |

| A549 | Lung Carcinoma | Reduced proliferation and induction of apoptosis. | mdpi.com |

| SK-N-SH | Neuroblastoma | Data not specifically found in the provided search results. | N/A |

| HeLa | Cervical Cancer | Demonstrated cytotoxic effects. | researchgate.net |

Anti-inflammatory and Autoimmune Disease Modulation

Analogs of this compound, particularly those belonging to the class of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), have been the subject of extensive research for their anti-inflammatory and immunomodulatory properties. These compounds are known to exert their effects through various mechanisms, a key one being the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.gov This cytokine is a crucial mediator in inflammatory processes, and its suppression is beneficial in a range of inflammatory and autoimmune conditions.

The molecular target for the immunomodulatory effects of lenalidomide and pomalidomide has been identified as the protein cereblon (CRBN). nih.gov By binding to CRBN, these drugs alter the substrate specificity of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors, which in turn modulates cytokine production and immune cell function. nih.govmdpi.com This mechanism contributes to their anti-inflammatory potential. In vitro studies have demonstrated that lenalidomide and pomalidomide have an immunosuppressive effect on the proliferation of stimulated human lymphocytes and can shift the balance of secreted cytokines towards an anti-inflammatory profile. tubitak.gov.tr

Furthermore, research has explored the therapeutic potential of these analogs in experimental models of autoimmune diseases. For instance, lenalidomide has shown significant therapeutic effects in murine models of rheumatoid arthritis and inflammatory bowel disease. tubitak.gov.tr The introduction of cyclohexyl and allyl substituents into piperidine-2,4,6-trione derivatives has been noted to confer anti-inflammatory and immunosuppressive activity. longdom.org Specifically, the incorporation of an N-cyclohexylcarboxamide substituent was found to enhance anti-inflammatory activity in various tests while reducing general toxicity. longdom.org

Table 1: Investigated Anti-inflammatory and Autoimmune Disease Modulating Activities of this compound Analogs

| Compound Class | Mechanism of Action | Investigated Conditions | Key Findings |

|---|---|---|---|

| Immunomodulatory Drugs (e.g., Lenalidomide, Pomalidomide) | Inhibition of TNF-α production; Binding to cereblon (CRBN) to modulate cytokine production. nih.govnih.gov | Rheumatoid Arthritis, Inflammatory Bowel Disease (experimental models). tubitak.gov.tr | Demonstrated therapeutic effects in animal models of autoimmune diseases; immunosuppressive effects on human lymphocytes in vitro. tubitak.gov.tr |

| Piperidine-2,4,6-trione derivatives | Not fully elucidated, but influenced by substituents. | General inflammation. | Introduction of cyclohexyl and allyl radicals imparts anti-inflammatory and immunosuppressive activity. longdom.org |

Efficacy in Models of Leprosy and Chronic Graft-Versus-Host Disease

The therapeutic potential of this compound analogs has been notably demonstrated in the management of complications arising from leprosy and in the context of chronic graft-versus-host disease (cGVHD). Thalidomide, a prominent analog, received FDA approval in 1998 for the treatment of cutaneous manifestations of moderate to severe erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy. nih.gov

In the realm of cGVHD, a serious complication that can occur after allogeneic hematopoietic stem cell transplantation, thalidomide and its more potent analog, pomalidomide, have been investigated for both therapeutic and prophylactic applications. Thalidomide has been reported as an effective agent for the treatment of established cGVHD. nih.govresearchgate.net Pomalidomide has also shown promise as an effective treatment for cGVHD, particularly in patients who are refractory to corticosteroids. Clinical trials have indicated that even low-dose pomalidomide can provide benefits for patients with severe cGVHD.